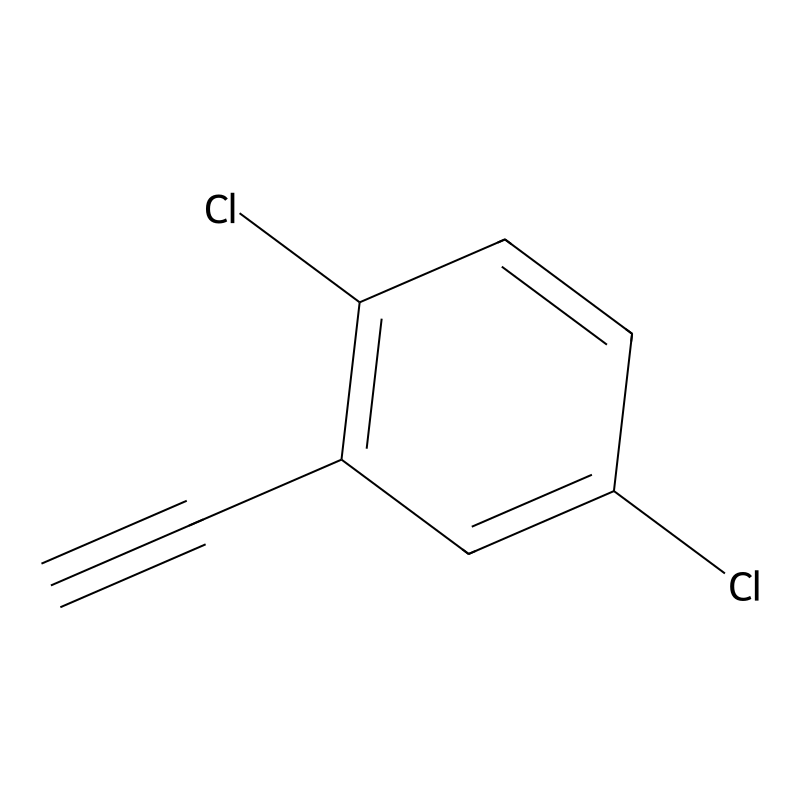

1,4-Dichloro-2-ethynylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

- Organic synthesis: The presence of the ethynyl group (-C≡CH) makes 1,4-Dichloro-2-ethynylbenzene a valuable intermediate in organic synthesis. The triple bond allows for various coupling reactions, potentially leading to the synthesis of complex organic molecules with diverse functionalities [].

- Material science: The aromatic ring structure combined with the reactive ethynyl group suggests potential applications in developing novel materials. The compound's properties like rigidity and conductivity could be explored for applications in the development of new polymers, conducting materials, or liquid crystals.

- Medicinal chemistry: The unique structure of 1,4-Dichloro-2-ethynylbenzene could be a starting point for the development of new pharmaceuticals. However, further research is needed to explore its potential biological activity and any associated risks [].

1,4-Dichloro-2-ethynylbenzene is an organic compound with the molecular formula CHCl. This compound features a benzene ring where two chlorine atoms are substituted at the 1 and 4 positions, and an ethynyl group (-C≡CH) is attached at the 2 position. The presence of both chlorine atoms and the ethynyl group contributes to its unique chemical properties, making it a subject of interest in various fields of research and application.

There is no current information available on the specific mechanism of action of 1,4-Dichloro-2-ethynylbenzene in biological systems.

- Wearing gloves and safety glasses

- Working in a fume hood

- Properly disposing of chemicals

- Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

- Oxidation Reactions: The ethynyl group may be oxidized to form various functional groups like carboxylic acids or ketones.

- Reduction Reactions: This compound can be reduced to yield 1,4-dichloro-2-ethylbenzene.

Common reagents used in these reactions include sodium amide for substitution, potassium permanganate for oxidation, and palladium on carbon with hydrogen gas for reduction.

While specific biological activity data for 1,4-dichloro-2-ethynylbenzene is limited, compounds with similar structures have been investigated for their potential pharmacological effects. The reactive nature of the ethynyl group suggests that it may interact with biological molecules, possibly influencing enzyme activity or receptor binding. Research into its derivatives has indicated potential applications in drug development, particularly in anticancer and antimicrobial contexts.

The synthesis of 1,4-dichloro-2-ethynylbenzene can be achieved through several methods:

- Halogenation of 2-Ethynylbenzene: This involves treating 2-ethynylbenzene with chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete halogenation.

- Industrial Production: In industrial settings, continuous flow reactors may be utilized to enhance control over reaction conditions and scalability. Advanced catalytic processes can also improve yield and selectivity.

1,4-Dichloro-2-ethynylbenzene is utilized in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Materials Science: Its unique structural properties make it valuable in developing polymers and advanced materials.

- Pharmaceuticals: It is explored for potential drug development applications.

- Chemical Sensors: The compound's reactive ethynyl group is employed in designing sensors for detecting specific analytes .

Research into the interactions of 1,4-dichloro-2-ethynylbenzene with biological systems is ongoing. Its potential reactivity suggests that it may interact with various biomolecules, influencing biological pathways. Further studies are needed to elucidate its precise mechanisms of action and potential therapeutic uses .

Several compounds share structural similarities with 1,4-dichloro-2-ethynylbenzene. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Chloro-4-ethynylbenzene | One chlorine atom at position 1 | Lacks dichlorination; simpler structure |

| 3,4-Dichloro-1-ethynylbenzene | Two chlorine atoms at positions 3 and 4 | Different substitution pattern; more steric hindrance |

| 2-Ethynylphenol | Hydroxyl group instead of chlorine | Exhibits different reactivity due to hydroxyl group |

The uniqueness of 1,4-dichloro-2-ethynylbenzene lies in its specific chlorination pattern and ethynyl substitution, which influence its reactivity and potential applications compared to similar compounds .